((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
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Overview
Description
((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene: is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a bromomethyl group and a 3-methylbutoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products:
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active compounds such as β-peptidomimetics .
Industry:
Mechanism of Action
The mechanism of action of ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations leading to the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the 3-methylbutoxy group.
1-Bromo-2-methylbenzene: Similar structure but lacks the 3-methylbutoxy group and has a different substitution pattern.
Uniqueness:
- The presence of both a bromomethyl group and a 3-methylbutoxy group in ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene provides unique reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[2-(bromomethyl)-3-methylbutoxy]methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDHWGOETUEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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